Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1286744-03-3
VCID: VC3028921
InChI: InChI=1S/C12H9F3O3/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(C=CC=C2O1)C(F)(F)F
Molecular Formula: C12H9F3O3
Molecular Weight: 258.19 g/mol

Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate

CAS No.: 1286744-03-3

Cat. No.: VC3028921

Molecular Formula: C12H9F3O3

Molecular Weight: 258.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate - 1286744-03-3

Specification

CAS No. 1286744-03-3
Molecular Formula C12H9F3O3
Molecular Weight 258.19 g/mol
IUPAC Name ethyl 4-(trifluoromethyl)-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C12H9F3O3/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3
Standard InChI Key POOACSSGDJGIFG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=CC=C2O1)C(F)(F)F
Canonical SMILES CCOC(=O)C1=CC2=C(C=CC=C2O1)C(F)(F)F

Introduction

Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate is a benzofuran derivative that has garnered significant attention in organic chemistry due to its diverse applications and biological activities. This compound features a benzofuran ring system with a trifluoromethyl group at the para position relative to the carboxylate moiety. Its molecular formula is C13_{13}H9_{9}F3_{3}O3_{3}, with a molecular weight of 258.19 g/mol.

Synthesis of Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate

The synthesis of Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate typically involves the reaction of ethyl bromoacetate with various substituted aromatic compounds. A common method employs sodium hydride as a base, facilitating the nucleophilic substitution reaction to form the desired benzofuran derivative. The reaction can be conducted under mild conditions, often utilizing solvents such as dimethyl sulfoxide or acetonitrile to enhance yield and selectivity.

Biological Activities and Applications

Research indicates that compounds similar to Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate have shown potential pharmacological properties, including anticancer activity. These compounds have been reported to exhibit effective concentrations (IC50 values) in the low micromolar range. The benzofuran class of compounds is known for its diverse biological activities, such as anti-bacterial, anti-fungal, anti-inflammatory, anti-depressant, and anti-convulsant properties .

Research Findings and Future Directions

The study of benzofuran derivatives, including Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate, is crucial for understanding their structure-activity relationships and potential therapeutic applications. Future research should focus on exploring the compound's interactions with biological targets at the cellular level and its potential in drug development across various fields .

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